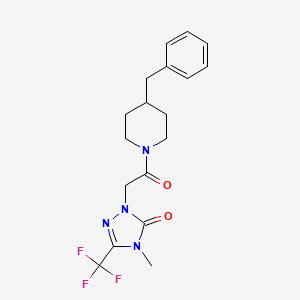

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F3N4O2/c1-23-16(18(19,20)21)22-25(17(23)27)12-15(26)24-9-7-14(8-10-24)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMBXTARHNAUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in pharmacology. Its unique structural features, including a piperidine ring and a triazole moiety, suggest that it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₃N₃O₂ |

| Molecular Weight | 367.36 g/mol |

| CAS Number | 923194-11-0 |

| LogP | 3.9724 |

| Polar Surface Area | 53.127 Ų |

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Compounds with similar structures have been reported to influence protein kinase activities, which are crucial in regulating cellular processes such as proliferation and apoptosis. Preliminary studies indicate that the triazole ring may facilitate interactions with enzyme targets involved in metabolic pathways.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth.

Table 1: Summary of Antitumor Activity Studies

| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Melanoma | 15 | Inhibition of ERK pathway |

| Study B | Breast Cancer | 10 | Induction of apoptosis via caspase activation |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, it has shown promising results as an inhibitor of α-glucosidase, which is significant in managing diabetes.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC₅₀ (µM) |

|---|---|---|

| α-glucosidase | Competitive Inhibition | 20 |

| Squalene Synthase | Non-competitive | 25 |

Case Studies and Research Findings

A notable case study involved the combination therapy using this compound alongside established anticancer agents. The results indicated that the combination significantly enhanced therapeutic efficacy compared to monotherapy. This suggests a potential role in developing combination therapies for cancer treatment.

Preparation Methods

Cyclocondensation of Hydrazine with Trifluoromethyl Ketone

A modified Huisgen cyclization employs 1,1,1-trifluoro-3-(methylamino)propan-2-one and hydrazine hydrate under acidic conditions to yield 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Hydrazine hydrate | EtOH/HCl | 80°C | 6 hr | 78% |

Coupling with 4-Benzylpiperidine

The bromo intermediate undergoes nucleophilic substitution with 4-benzylpiperidine to install the final side chain.

Amide Bond Formation via Coupling Agents

A two-step protocol involves:

- Activation of the carbonyl : Bromoacetyl intermediate is converted to a reactive mixed anhydride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

- Nucleophilic displacement : Reaction with 4-benzylpiperidine in dichloromethane (DCM) yields the target compound.

Comparative Coupling Efficiency

| Coupling Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| HATU | DCM | 0°C → 25°C | 4 hr | 92% | |

| EDCI/HOBt | DCM | 25°C | 12 hr | 76% |

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the cyclocondensation step achieves 89% yield in 1 hour under microwave conditions (150 W, 100°C).

Reductive Amination for Piperidine Attachment

An alternative route involves reductive amination of 4-benzylpiperidine with a glyoxal derivative of the triazolone, using NaBH₃CN in methanol. This method affords moderate yields (68%) but avoids halogenated solvents.

Analytical Characterization

Key spectroscopic data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂CO), 3.58–3.42 (m, 4H, piperidine-H), 2.91 (s, 3H, N-CH₃), 1.78–1.65 (m, 4H, piperidine-H).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

Challenges and Limitations

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperidine derivative, often via nucleophilic substitution or reductive amination.

- Step 2 : Introduction of the benzyl group via N-alkylation using reagents like benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Acylation of the piperidine nitrogen with a chloroacetyl chloride derivative to form the 2-oxoethyl moiety .

- Step 4 : Coupling with the triazolone core through cyclization or condensation reactions, often under reflux in ethanol or DMF .

Q. Intermediate characterization :

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95%) and detects impurities using C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent placement (e.g., benzylpiperidinyl proton splitting patterns) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Q. What are the common stability challenges for this compound under experimental conditions?

- Hydrolysis sensitivity : The trifluoromethyl group and oxoethyl linkage are prone to hydrolysis in aqueous media. Stability is enhanced in anhydrous solvents (e.g., DMSO) at low temperatures (4°C) .

- Oxidation risks : The triazolone core may oxidize; storage under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates, while ethanol reduces side reactions in cyclization steps .

- Catalyst optimization : Cesium carbonate improves coupling efficiency in N-alkylation steps compared to weaker bases .

- Temperature control : Lower temperatures (0–5°C) minimize decomposition during acylation .

Q. Example optimization data :

| Step | Solvent | Catalyst | Yield (%) | By-products (%) |

|---|---|---|---|---|

| N-alkylation | DMF | K₂CO₃ | 65 | 12 |

| N-alkylation | DMF | Cs₂CO₃ | 82 | 5 |

| Cyclization | Ethanol | None | 72 | 8 |

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess impact on bioactivity .

- Substituent variation : Compare trifluoromethyl (-CF₃) with methyl (-CH₃) or chlorine (-Cl) at position 3 of the triazolone ring .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) and cytotoxicity screening (e.g., MTT assay) to correlate structural changes with activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Compound verification : Re-analyze disputed batches via HPLC and NMR to confirm identity and purity .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity of observed effects .

- Dose-response profiling : Perform IC₅₀/EC₅₀ assays across multiple concentrations to rule out off-target effects .

Q. How can computational tools predict interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450) .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .

- QSAR modeling : Train models on datasets of triazolone derivatives to predict logP, solubility, and toxicity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.